molecular formula C15H13ClFNO2 B296309 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide

2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide

Cat. No. B296309
M. Wt: 293.72 g/mol
InChI Key: IFNUTLDIEOMUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in treating various diseases.

Mechanism of Action

2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. Specifically, 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and vascular endothelial growth factor (VEGF), which is involved in the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have several biochemical and physiological effects, including inhibition of COX-2 and VEGF activity, reduction in tumor growth and angiogenesis, and suppression of inflammatory response. Additionally, 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have a low toxicity profile, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

One advantage of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide is its low toxicity profile, which makes it a safe compound to use in lab experiments. Additionally, 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have potent anti-inflammatory and anti-tumor properties, making it a valuable tool for studying the mechanisms of these diseases. However, one limitation of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide is its limited water solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

Future research on 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide should focus on further elucidating its mechanism of action and exploring its potential use in treating other diseases, such as cardiovascular disease and neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide could expand its potential use in experimental settings.

Synthesis Methods

2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 3-chlorophenol and 3-fluoroaniline with 2-bromo-2-methylpropanoic acid. The resulting compound is then purified through recrystallization to obtain 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide in its pure form.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential use in treating various diseases, including cancer and inflammation. Research has shown that 2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide has anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for drug development.

properties

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(3-fluorophenyl)propanamide

InChI

InChI=1S/C15H13ClFNO2/c1-10(20-14-7-2-4-11(16)8-14)15(19)18-13-6-3-5-12(17)9-13/h2-10H,1H3,(H,18,19)

InChI Key

IFNUTLDIEOMUOH-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.